molecular formula C18H17NO6 B14959369 N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine

N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine

Cat. No.: B14959369
M. Wt: 343.3 g/mol
InChI Key: XRMYIQQFWVQREU-UHFFFAOYSA-N
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Description

N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine is a complex organic compound with a unique structure that combines elements of furochromen and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine typically involves the following steps:

    Formation of the furochromen core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromen structure.

    Introduction of the acetyl group: The acetyl group is introduced via an acetylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of glycine: The final step involves coupling the acetylated furochromen with glycine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and automated peptide synthesizers for the coupling step.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: It can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

    Interacting with DNA: The compound may bind to DNA, affecting gene expression and cell proliferation.

    Modulating signaling pathways: It can modulate signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine is unique due to its specific combination of the furochromen core with glycine, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H17NO6

Molecular Weight

343.3 g/mol

IUPAC Name

2-[[2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]acetic acid

InChI

InChI=1S/C18H17NO6/c1-8-10(3)24-14-6-15-12(4-11(8)14)9(2)13(18(23)25-15)5-16(20)19-7-17(21)22/h4,6H,5,7H2,1-3H3,(H,19,20)(H,21,22)

InChI Key

XRMYIQQFWVQREU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCC(=O)O)C)C

Origin of Product

United States

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